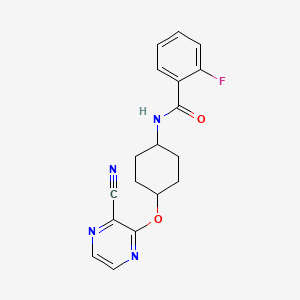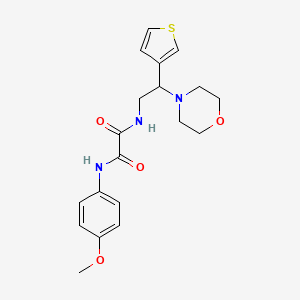
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of morpholine derivatives with in situ generated organotellurium anions. For instance, the compound N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) was synthesized by reacting 4-(2-chloroethyl)morpholine hydrochloride with ArTe− under a nitrogen atmosphere . Similarly, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) was prepared by reacting ArTe− with N-(2-bromoethyl)phthalimide . These methods highlight the use of halogenated precursors and the generation of reactive tellurium species for the synthesis of organotellurium compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds and their metal complexes have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the palladium complexes of L1 and bis{2-(N-morpholino)ethyl}telluride (L2) exhibit a square planar geometry around the palladium center, with Te−C(aryl) bonds being shorter than Te−C(alkyl) bonds . The ruthenium complex [RuCl2(p-cymene)·L1] retains the difference in Te−C(alkyl) and Te−C(aryl) bond lengths upon ligation with ruthenium(II) .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to form complexes with transition metals. The tellurium atom in these ligands acts as a coordination site for metals such as palladium(II) and mercury(II), as well as undergoing oxidation reactions. For instance, L1 reacts with ruthenium(III) chloride to form a novel tellura heterocycle with an oxidation state of Te changing to +IV . These reactions demonstrate the versatility of organotellurium compounds in forming diverse chemical structures with different metal centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their spectroscopic data and crystal structures. The NMR spectra of the complexes show deshielding of CH2Te and ArC−Te signals, indicating coordination through the tellurium atom . The bond lengths and geometries observed in the crystal structures provide insight into the electronic environment and stability of the complexes. For example, the Te−Cl and Te−O bond lengths in the oxidized product of L1 suggest a stable heterocyclic structure .
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-16-4-2-15(3-5-16)21-19(24)18(23)20-12-17(14-6-11-27-13-14)22-7-9-26-10-8-22/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPMLVUEBBYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

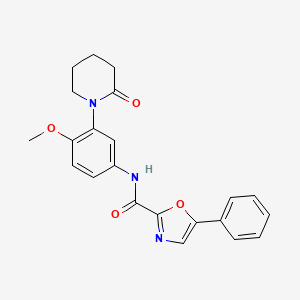
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)
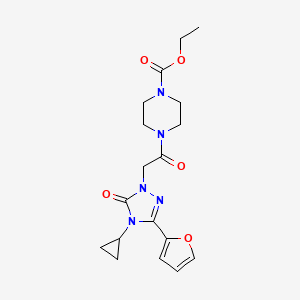

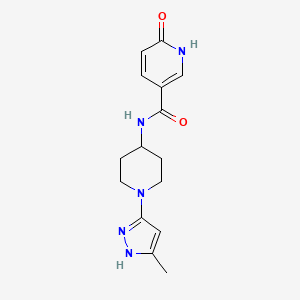
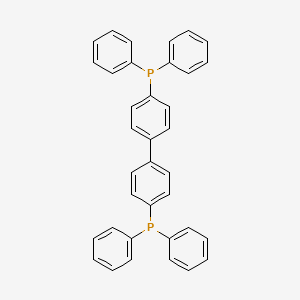
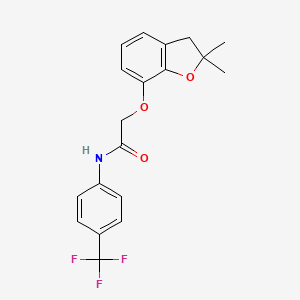
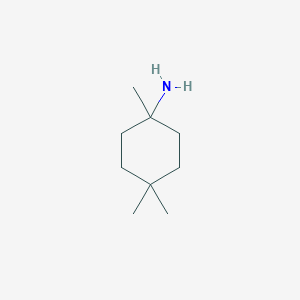
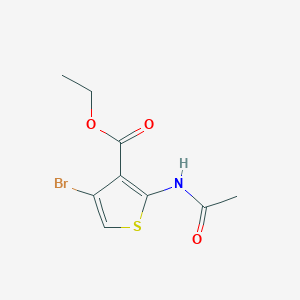
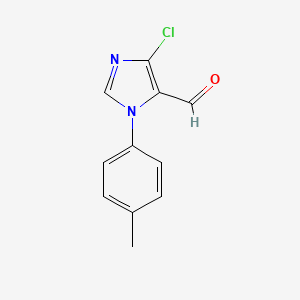
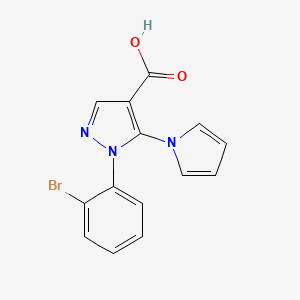
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)

